

SBI-581: A Novel Regulator of TKS5α Trafficking and Invadopodia Function

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-581 has been identified as a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3. Its mechanism of action involves the disruption of the endosomal trafficking of the invadopodia scaffold protein TKS5 α (also known as SH3PXD2A), a critical component for cancer cell invasion and metastasis. By inhibiting TAO3, **SBI-581** effectively reduces invadopodia formation and function, leading to decreased extracellular matrix degradation, tumor growth, and extravasation. This technical guide provides a comprehensive overview of **SBI-581**, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to TKS5α and Invadopodia

Invadopodia are actin-rich protrusions on the surface of invasive cancer cells that are responsible for degrading the extracellular matrix (ECM), a key step in cancer metastasis.[1] The formation and function of these structures are tightly regulated by a complex network of signaling molecules. A crucial scaffolding protein in this process is TKS5 α .[2] TKS5 α , a substrate of Src tyrosine kinase, is essential for the assembly of invadopodia and the recruitment of other proteins necessary for actin remodeling and protease secretion.[2][3][4] The expression of TKS5 α has been correlated with poor prognosis and increased metastatic events in several human cancers, making it an attractive target for anti-cancer therapies.[2][4]



SBI-581: A TAO3 Kinase Inhibitor with Indirect TKS5α Regulatory Activity

SBI-581 is a novel, potent, and selective inhibitor of the serine-threonine kinase TAO3.[5][6][7] It was identified through a high-content screen for kinases whose activity affects invadopodia formation.[5][8] The regulatory effect of **SBI-581** on TKS5 α is indirect. TAO3 kinase activity is required for the proper trafficking of endosomes containing TKS5 α .[5][9] By inhibiting TAO3, **SBI-581** disrupts this trafficking, leading to the accumulation of TKS5 α in RAB11-positive vesicles and preventing its localization to sites of invadopodia formation.[5][6][7] This ultimately results in the inhibition of invadopodia formation and their associated proteolytic functions.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **SBI-581** based on published literature.

Table 1: In Vitro Potency and Efficacy of SBI-581

Parameter	Value	Cell Line/Assay	Reference
TAO3 IC50	42 nM	Kinase Assay	[5][6][7]
MEKK3 IC50	237 nM	Kinase Assay	[7][10]
Invadopodia Formation EC50	<50 nM	C8161.9 Melanoma Cells	[5]
Gelatin Degradation EC50	<50 nM	C8161.9 Melanoma Cells	[5]

Table 2: Pharmacokinetic Properties of SBI-581 in Mice



Parameter	Value	Dosing Route & Regimen	Reference
Half-life (t1/2)	1.5 hr	10 mg/kg, single IP injection	[5][6]
Cmax	~2 µM	10 mg/kg, single IP injection	[5][6]
AUC	1202 hr*ng/mL	10 mg/kg, single IP injection	[5][6]
Oral Bioavailability (%F)	<5%	10 mg/kg, single PO dose	[5]

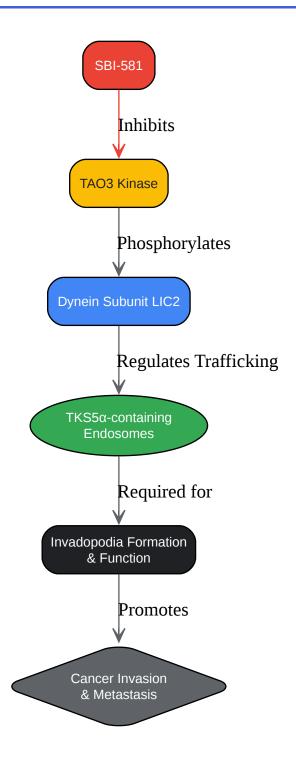
Table 3: In Vivo Efficacy of SBI-581

Experimental Model	Treatment Regimen	Outcome	Reference
Tumor Growth (subcutaneous xenograft)	10 mg/kg/day, IP for 10 days	Profound inhibition of tumor growth	[5]
Extravasation Assay	30 mg/kg, single IP injection	Significant inhibition of extravasation	[5]

Signaling Pathway and Mechanism of Action

The signaling pathway through which **SBI-581** exerts its effects on TKS5 α and invadopodia is initiated by the inhibition of TAO3 kinase.





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Figure 1: SBI-581 inhibits TAO3, disrupting TKS5α trafficking and invadopodia formation.

Experimental Protocols

Detailed methodologies for key experiments involving **SBI-581** are provided below.



Invadopodia Formation Assay

This assay quantifies the formation of invadopodia in cancer cells treated with SBI-581.



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Figure 2: Workflow for the invadopodia formation assay.

Protocol:

- Cancer cells (e.g., C8161.9 melanoma cells) are seeded onto coverslips.
- Cells are treated with varying concentrations of **SBI-581** or a DMSO vehicle control.
- Following incubation, cells are fixed and permeabilized.
- Immunofluorescence staining is performed using phalloidin to visualize F-actin and an anti-TKS5 antibody to detect TKS5 localization. Nuclei are counterstained with Hoechst.[5]
- Coverslips are imaged using a confocal microscope.
- The percentage of cells positive for invadopodia (defined as having two or more invadopodia) is quantified by counting at least 100 cells per field.[5]

Gelatin Degradation Assay

This assay measures the proteolytic activity of invadopodia.

Protocol:

• Coverslips are coated with fluorescently labeled gelatin.

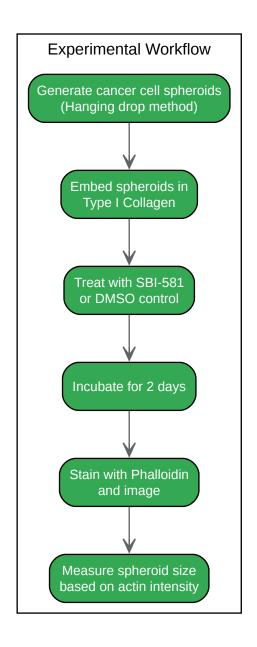


- Cancer cells are seeded onto the gelatin-coated coverslips and treated with SBI-581 or DMSO.
- After incubation, cells are fixed and stained for F-actin and nuclei.
- · Images are captured using fluorescence microscopy.
- The area of gelatin degradation (seen as dark areas where the fluorescent gelatin has been cleaved) is measured and normalized to the number of cells.[5]

3D Spheroid Growth/Invasion Assay

This assay assesses the effect of **SBI-581** on tumor cell growth and invasion in a three-dimensional environment.





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Figure 3: Workflow for the 3D spheroid growth and invasion assay.

Protocol:

- Cancer cell spheroids are formed using the hanging drop method.[5]
- Spheroids are embedded in a Type I collagen matrix.[5]
- The collagen matrix is treated with **SBI-581** or DMSO.



- After a 2-day incubation period, the spheroids are fixed and stained with phalloidin to visualize the actin cytoskeleton.[5]
- The size of the spheroids is measured by quantifying the intensity of the actin staining.[5]

In Vivo Tumor Growth and Extravasation Assays

These assays evaluate the anti-tumor activity of **SBI-581** in a living organism.

Tumor Growth Assay Protocol:

- Cancer cells (e.g., C8161.9) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[5]
- Tumors are allowed to grow to a specific size (e.g., ~80 mm³).[5]
- Mice are then treated with daily intraperitoneal injections of SBI-581 (e.g., 10 mg/kg) or a vehicle control.[5]
- Tumor volume is measured regularly using calipers.[5]

Extravasation Assay Protocol:

- Mice are pre-treated with an intraperitoneal injection of SBI-581 (e.g., 30 mg/kg) or a vehicle control.[5]
- After a short period (e.g., 30 minutes), GFP-labeled cancer cells are injected into the tail vein.[5]
- After 24 hours, the lungs are harvested, and the number of extravasated tumor cells is quantified by analyzing frozen sections.[5]

Conclusion

SBI-581 represents a promising therapeutic agent that targets cancer cell invasion and metastasis through a novel mechanism of action. By inhibiting TAO3 kinase, **SBI-581** indirectly regulates the essential invadopodia scaffold protein TKS5 α , leading to a significant reduction in the invasive capacity of cancer cells. The data presented in this guide highlight the potent in



vitro and in vivo activity of **SBI-581** and provide a framework for its further investigation and development as a potential anti-cancer therapeutic.

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